

# 1,4-Dimethylcyclohexane basic properties

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## Compound of Interest

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An In-Depth Technical Guide to the Core Properties of **1,4-Dimethylcyclohexane**

For Researchers, Scientists, and Drug Development Professionals

## Introduction to 1,4-Dimethylcyclohexane

**1,4-Dimethylcyclohexane** is a saturated cyclic hydrocarbon belonging to the cycloalkane family. Its structure consists of a six-membered cyclohexane ring substituted with two methyl groups at positions 1 and 4.<sup>[1]</sup> This seemingly simple molecule serves as a fundamental model in stereochemistry and conformational analysis, providing critical insights into the behavior of more complex cyclic systems prevalent in pharmaceuticals and other functional materials. Its molecular formula is C<sub>8</sub>H<sub>16</sub>, and its molecular weight is approximately 112.21 g/mol.<sup>[1][2]</sup> **1,4-Dimethylcyclohexane** is a colorless liquid with a petroleum-like odor and is generally insoluble in water.<sup>[1][3]</sup> It is classified as a highly flammable liquid and can be a skin irritant.<sup>[1][3]</sup>

## Stereoisomerism and Chirality

The substitution pattern of **1,4-dimethylcyclohexane** gives rise to two distinct geometric isomers: **cis-1,4-dimethylcyclohexane** and **trans-1,4-dimethylcyclohexane**.<sup>[2][4]</sup> These isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. The distinction between the cis and trans isomers lies in the spatial arrangement of the two methyl groups relative to the plane of the cyclohexane ring.<sup>[4]</sup>

- In **cis-1,4-dimethylcyclohexane**, both methyl groups are on the same side of the ring.
- In **trans-1,4-dimethylcyclohexane**, the methyl groups are on opposite sides of the ring.

A crucial aspect of the stereochemistry of **1,4-dimethylcyclohexane** is its achirality. Both the cis and trans isomers possess a plane of symmetry that passes through the C1 and C4 atoms and their respective methyl groups.<sup>[5][6][7]</sup> The presence of this symmetry element means that neither isomer is chiral, and therefore, neither can have an enantiomer.<sup>[8]</sup> Consequently, there are only two stereoisomers of **1,4-dimethylcyclohexane**.<sup>[4][8]</sup>

## Conformational Analysis: A Tale of Two Isomers

The non-planar, puckered nature of the cyclohexane ring is central to understanding the properties of its derivatives. The most stable conformation of cyclohexane is the "chair" conformation. In substituted cyclohexanes like **1,4-dimethylcyclohexane**, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interplay of these positions dictates the overall stability of the molecule.

### cis-1,4-Dimethylcyclohexane

In the chair conformation of **cis-1,4-dimethylcyclohexane**, one methyl group must be in an axial position while the other is in an equatorial position.<sup>[5][9]</sup> The molecule can undergo a "ring flip," a conformational change where one chair form converts to another. Upon ring flipping, the axial methyl group becomes equatorial, and the equatorial methyl group becomes axial. These two chair conformations are of equal energy and are indistinguishable, resulting in an equimolar mixture at equilibrium.<sup>[5][9]</sup>

The axial methyl group experiences steric strain due to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.<sup>[9][10]</sup> This interaction is energetically unfavorable. The steric energy of the axial methyl group is approximately 1.80 kcal/mol, which arises from two gauche-butane-like interactions.<sup>[5]</sup>

Caption: Chair conformations of **cis-1,4-dimethylcyclohexane**.

### trans-1,4-Dimethylcyclohexane

The trans isomer exists as two non-equivalent chair conformers.<sup>[5]</sup> One conformer has both methyl groups in equatorial positions (diequatorial), while the other, after a ring flip, has both methyl groups in axial positions (diaxial).<sup>[9]</sup>

The diequatorial conformer is significantly more stable as it has no destabilizing 1,3-diaxial interactions.[9] In contrast, the diaxial conformer is highly unstable due to the steric strain from two axial methyl groups, resulting in four gauche-butane interactions and a steric energy of approximately 3.60 kcal/mol.[5] Consequently, the conformational equilibrium strongly favors the diequatorial isomer.[5] The energy difference between the cis and trans isomers is about 7 kJ/mol, with the trans isomer being more stable.[11]

Caption: Chair conformations of trans-**1,4-dimethylcyclohexane**.

## Physical and Chemical Properties

The physical and chemical properties of **1,4-dimethylcyclohexane** are influenced by its nonpolar, aliphatic nature. A summary of its key properties is presented below.

Property	Value	Source
Molecular Formula	C8H16	[1][12]
Molecular Weight	112.21 g/mol	[1][12]
CAS Number	589-90-2 (mixture of isomers)	[1][13]
624-29-3 (cis isomer)	[14]	
2207-04-7 (trans isomer)	[15]	
Appearance	Clear, colorless liquid	[1][16]
Odor	Petroleum-like	[1][16]
Density	0.773 g/mL at 25 °C	[16]
Boiling Point	~120-126 °C at 760 mmHg	[12][16]
Melting Point	~ -87 °C	[12][16]
Flash Point	15.6 °C	[12]
Refractive Index	n <sub>20/D</sub> 1.426	[16]
Solubility	Insoluble in water	[3]
Vapor Pressure	14.5 mmHg at 25°C	[12]

## Spectroscopic Characterization

Spectroscopic techniques are indispensable for distinguishing between the cis and trans isomers of **1,4-dimethylcyclohexane** and for confirming their structures.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectra of the two isomers are distinct. In cis-**1,4-dimethylcyclohexane**, due to the rapid ring flip, the axial and equatorial protons and methyl groups are averaged, leading to a simpler spectrum. For trans-**1,4-dimethylcyclohexane**, the diequatorial conformer dominates, and the spectrum reflects this more rigid structure.
- <sup>13</sup>C NMR: The carbon NMR spectra are also informative. For cis-**1,4-dimethylcyclohexane**, due to the conformational averaging, fewer signals are typically observed than what might be expected for a static structure. The trans isomer, existing predominantly in the diequatorial conformation, will show a distinct set of signals.

### Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic C-H stretching vibrations for the methyl and methylene groups in the 2850-3000 cm<sup>-1</sup> region, as well as C-H bending vibrations around 1450 cm<sup>-1</sup>.<sup>[17][18][19]</sup> Subtle differences in the fingerprint region (below 1500 cm<sup>-1</sup>) can be used to distinguish between the isomers.

### Mass Spectrometry

The electron ionization (EI) mass spectra of both cis- and trans-**1,4-dimethylcyclohexane** are very similar, as the initial molecular ion (m/z = 112) readily undergoes fragmentation.<sup>[13][20][21]</sup> Common fragments include the loss of a methyl group (m/z = 97) and further fragmentation of the cyclohexane ring.

## Synthesis and Reactions

### Synthesis

**1,4-Dimethylcyclohexane** can be synthesized through several routes, with the catalytic hydrogenation of p-xylene being a common industrial method.

### Experimental Protocol: Hydrogenation of p-Xylene

- **Catalyst Preparation:** A suitable catalyst, such as platinum(IV) oxide (Adam's catalyst) or rhodium on alumina, is placed in a high-pressure reaction vessel.
- **Reaction Setup:** The reaction vessel is charged with p-xylene and a suitable solvent, if necessary.
- **Hydrogenation:** The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred and heated to facilitate the reaction.
- **Monitoring:** The reaction progress is monitored by measuring the uptake of hydrogen.
- **Workup:** Upon completion, the reaction is cooled, and the pressure is released. The catalyst is removed by filtration.
- **Purification:** The resulting mixture of cis- and trans-**1,4-dimethylcyclohexane** can be purified by fractional distillation.

## Common Reactions

As a saturated cycloalkane, **1,4-dimethylcyclohexane** is relatively unreactive. However, it can undergo reactions typical of alkanes, such as free-radical halogenation. It is also used as a non-polar solvent in various chemical reactions.[\[3\]](#)[\[22\]](#)

## Applications

Due to its specific stereochemical properties and its role as a solvent, **1,4-dimethylcyclohexane** finds applications in several areas:

- **Solvent:** It is used as a non-polar solvent in organic synthesis and various industrial processes.[\[3\]](#)[\[22\]](#)
- **Research:** It serves as a model compound for studying steric effects and conformational analysis in cyclic systems, which is crucial for understanding the behavior of complex molecules in drug development and materials science.[\[22\]](#)

- Building Block: It can be used as a starting material or intermediate in the synthesis of other organic compounds.[\[22\]](#)

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